molecular formula C14H15NO B13163577 3-Benzyl-4-methoxyaniline

3-Benzyl-4-methoxyaniline

Cat. No.: B13163577
M. Wt: 213.27 g/mol
InChI Key: MKNUDVJPNJUJTI-UHFFFAOYSA-N
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Description

3-Benzyl-4-methoxyaniline is an organic compound that belongs to the class of aromatic amines It features a benzyl group attached to the nitrogen atom of an aniline ring, with a methoxy group at the para position relative to the amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-4-methoxyaniline typically involves the reductive amination of benzaldehyde with 4-methoxyaniline. One common method employs sodium borohydride (NaBH4) as the reducing agent in the presence of a cation exchange resin . The reaction is carried out in tetrahydrofuran (THF) as the solvent, and the optimal conditions involve using 1 molar equivalent of NaBH4 and 0.5 g of the resin per mmol of benzaldehyde.

Industrial Production Methods

Industrial production methods for this compound may involve similar reductive amination processes but on a larger scale. The use of continuous flow reactors and more efficient catalysts can enhance the yield and purity of the product. Additionally, industrial methods may incorporate more sustainable and environmentally friendly reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-4-methoxyaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzyl or methoxy-substituted positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Halogenation reactions can be carried out using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated anilines.

Scientific Research Applications

3-Benzyl-4-methoxyaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Benzyl-4-methoxyaniline involves its interaction with specific molecular targets. For instance, it has been shown to target Oct4 (Octamer-binding transcription factor 4), which is crucial for spermatogenesis. Additionally, it interacts with acetylcholinesterase, an enzyme involved in neurotransmission. These interactions can modulate various biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzyl-4-methoxyaniline is unique due to the presence of both benzyl and methoxy groups, which confer specific electronic and steric properties. These features make it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Properties

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

3-benzyl-4-methoxyaniline

InChI

InChI=1S/C14H15NO/c1-16-14-8-7-13(15)10-12(14)9-11-5-3-2-4-6-11/h2-8,10H,9,15H2,1H3

InChI Key

MKNUDVJPNJUJTI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N)CC2=CC=CC=C2

Origin of Product

United States

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